molecular formula C8H4ClF3O2 B1589089 2-chloro-6-(trifluoromethyl)benzoic Acid CAS No. 2376-00-3

2-chloro-6-(trifluoromethyl)benzoic Acid

Cat. No. B1589089
CAS RN: 2376-00-3
M. Wt: 224.56 g/mol
InChI Key: OHWGZCNPFKBCDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-(trifluoromethyl)benzoic acid (2-CF3-BZA), also known as trifluoromethylchlorobenzoic acid, is a fluorinated carboxylic acid used in organic synthesis and as a reagent in various scientific applications. It is a colorless solid that is soluble in organic solvents, but insoluble in water. 2-CF3-BZA is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a catalyst in various reactions and as a reagent in analytical chemistry.

Scientific Research Applications

Agrochemical Industry

  • Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical industry for the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
  • Methods : The major use of TFMP derivatives is in the protection of crops from pests . The specific methods of application or experimental procedures were not detailed in the source.
  • Results : The use of TFMP derivatives has led to effective crop protection from pests .

Pharmaceutical Industry

  • Application : Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
  • Results : The use of TFMP derivatives in pharmaceuticals has led to the development of effective treatments .

Synthesis of 1,3,4-Oxadiazole Derivatives

  • Application : “2-chloro-6-(trifluoromethyl)benzoic Acid” is used in the synthesis of 1,3,4-oxadiazole derivatives containing a 2-fluoro-4-methoxy moiety .
  • Results : The synthesis of 1,3,4-oxadiazole derivatives was successful .

Investigation of Ligand Binding with Chaperones

  • Application : “2-chloro-6-(trifluoromethyl)benzoic Acid” is used to investigate the binding of 2-pyridinone and amino acid derivative as ligands with chaperones PapD and FimC .
  • Methods : The investigation was conducted using surface plasmon resonance and 1 HNMR spectroscopy .
  • Results : The binding of 2-pyridinone and amino acid derivative with chaperones PapD and FimC was successfully investigated .

Double Decarboxylative Coupling Reactions

  • Application : “2-chloro-6-(trifluoromethyl)benzoic Acid” might be used in double decarboxylative coupling reactions .
  • Methods : The double decarboxylative coupling reaction between two (similar or different) molecules of carboxylic acids is an emerging area that has gained considerable attention .
  • Results : This synthetic strategy only utilizes carboxylic acids as easily accessible, non-toxic and stable starting materials, and extrudes carbon dioxide (CO2) as the only waste by-product .

Organic Intermediate in Synthesis

  • Application : “2-chloro-6-(trifluoromethyl)benzoic Acid” is used as an organic intermediate in synthesis .
  • Results : The use of “2-chloro-6-(trifluoromethyl)benzoic Acid” as an organic intermediate has facilitated various chemical syntheses .

Pharmaceutical Intermediate

  • Application : “2-chloro-6-(trifluoromethyl)benzoic Acid” is also used as a pharmaceutical intermediate .
  • Results : The use of “2-chloro-6-(trifluoromethyl)benzoic Acid” as a pharmaceutical intermediate has contributed to the development of various pharmaceutical products .

Substituent Effects on Acidity

  • Application : “2-chloro-6-(trifluoromethyl)benzoic Acid” might be used to study substituent effects on acidity .
  • Results : The study of substituent effects on acidity can provide insights into the reactivity of aromatic rings toward electrophilic substitution .

properties

IUPAC Name

2-chloro-6-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O2/c9-5-3-1-2-4(8(10,11)12)6(5)7(13)14/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWGZCNPFKBCDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40456229
Record name 2-chloro-6-(trifluoromethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-6-(trifluoromethyl)benzoic Acid

CAS RN

2376-00-3
Record name 2-chloro-6-(trifluoromethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-(trifluoromethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Mongin, O Desponds, M Schlosser - Tetrahedron letters, 1996 - Elsevier
Chloro(trifluoromethyl)benzenes and bromo(trifluoromethyl)benzenes undergo deprotonation at a position adjacent to the single halogen substituent when treated with alkyllithiums (at −…
Number of citations: 73 www.sciencedirect.com

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